3-((2,4-Bis(2-methylphenoxy)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid
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Overview
Description
3-((2,4-Bis(2-methylphenoxy)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including azo, hydroxyl, sulphonyl, and disulphonic acid groups, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Bis(2-methylphenoxy)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid typically involves multi-step organic reactions. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic compound. The hydroxyl and sulphonyl groups are introduced through subsequent reactions, often involving sulphonation and hydroxylation steps under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-((2,4-Bis(2-methylphenoxy)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((2,4-Bis(2-methylphenoxy)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential as a biological stain and in enzyme assays.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 3-((2,4-Bis(2-methylphenoxy)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Bis(2-methylphenoxy)phenyl)azo)-3-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid
- 3-((2,4-Bis(2-methylphenoxy)phenyl)azo)-4-hydroxy-5-(((m-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid
Uniqueness
Compared to similar compounds, 3-((2,4-Bis(2-methylphenoxy)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid stands out due to its specific functional group arrangement, which imparts unique reactivity and potential applications. Its combination of azo, hydroxyl, sulphonyl, and disulphonic acid groups makes it particularly versatile in various chemical and biological contexts.
Properties
CAS No. |
81241-67-0 |
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Molecular Formula |
C37H31N3O11S3 |
Molecular Weight |
789.9 g/mol |
IUPAC Name |
3-[[2,4-bis(2-methylphenoxy)phenyl]diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C37H31N3O11S3/c1-22-12-15-27(16-13-22)52(42,43)40-30-21-28(53(44,45)46)18-25-19-34(54(47,48)49)36(37(41)35(25)30)39-38-29-17-14-26(50-31-10-6-4-8-23(31)2)20-33(29)51-32-11-7-5-9-24(32)3/h4-21,40-41H,1-3H3,(H,44,45,46)(H,47,48,49) |
InChI Key |
NVMGCGBELVIYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=C(C=C4)OC5=CC=CC=C5C)OC6=CC=CC=C6C)S(=O)(=O)O |
Origin of Product |
United States |
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